Parvine

Description

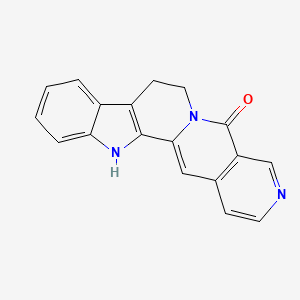

Parvine is an angustine-type indole alkaloid first isolated from Nauclea parva (Rubiaceae family) in 1975 . It has a molecular formula of C₁₈H₁₃N₃O, a molecular weight of 287.32 g/mol, and a CAS registry number of 57103-51-2 . Structurally, it belongs to the indolo[2',2':3,4]pyrido[1,2-b][2,7]naphthyridinone class, characterized by a fused polycyclic framework typical of bioactive plant alkaloids .

This compound exhibits significant anticancer activity by inducing apoptosis in diverse cancer cell lines through the PDE3A-SLFN12-dependent death pathway. Unlike other PDE3A-targeting compounds, this compound binds PDE3A without inhibiting its phosphodiesterase enzymatic activity, suggesting a unique mechanism of action . Preclinical studies demonstrate its efficacy in suppressing tumor growth in xenograft models, with activity dependent on the co-expression of PDE3A and SLFN12 .

Properties

IUPAC Name |

3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c22-18-14-10-19-7-5-11(14)9-16-17-13(6-8-21(16)18)12-3-1-2-4-15(12)20-17/h1-5,7,9-10,20H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFQUYBVDVRJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=C(C2=O)C=NC=C3)C4=C1C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205725 | |

| Record name | Parvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-51-2 | |

| Record name | Parvine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057103512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARVINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Parvine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC1GXM1K1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Multicomponent Synthesis of Parvine Precursors

The synthesis of this compound’s polycyclic core often begins with the construction of advanced intermediates via multicomponent reactions (MCRs). A notable approach involves the condensation of aryl glyoxal, cyclohexane-1,3-dione derivatives, and 2-amino-1,4-naphthoquinone in a 1:1 acetic acid-water solution under reflux conditions . This one-pot reaction generates 1,5-diketones within 15 minutes, achieving yields of 68–82% (Table 1). Subsequent cyclization with ammonium acetate in acetic acid furnishes the pyrrolopyridine scaffold central to this compound’s structure .

Table 1: Reaction Parameters for 1,5-Diketone Synthesis

| Component | Molar Ratio | Solvent System | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl glyoxal | 1.0 | AcOH:H₂O (1:1) | Reflux | 68–82 |

| Cyclohexane-1,3-dione | 1.2 | AcOH:H₂O (1:1) | Reflux | – |

| 2-Amino-1,4-naphthoquinone | 1.0 | AcOH:H₂O (1:1) | Reflux | – |

The reaction’s efficiency stems from the Brønsted acid catalysis of acetic acid, which facilitates imine formation and subsequent cycloaddition . FTIR and ¹H NMR analyses confirm the presence of carbonyl (1670–1700 cm⁻¹) and aromatic proton resonances (δ 6.8–8.2 ppm), while single-crystal XRD validates the tetracyclic geometry .

Domino Wagner–Meerwein Rearrangement for Bridged Ring Systems

This compound’s hexacyclic architecture requires strategic skeletal rearrangements. The Wagner–Meerwein (WM) rearrangement, employed in the synthesis of talatisamine (a structural analog), offers a template for this compound’s 1,3-bridged bicyclic systems . Treatment of triflate intermediate 14 with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at 80°C induces a regio- and stereoselective 1,2-alkyl shift (Scheme 1) .

Scheme 1: Domino WM Rearrangement/Allylic Oxidation

The antiperiplanar alignment of C9–OTf and C8–C10 bonds ensures migration fidelity, while DMSO oxidizes the resultant allylic cation to an enone . This domino process constructs the 7-oxabicyclo[4.2.1]nonane core critical to this compound’s bioactivity. Post-rearrangement functionalization, including Hg(OAc)₂-mediated aza-Prins cyclization, installs the remaining stereocenters .

Oxidative Dearomatization-Triggered Cycloadditions

This compound’s oxygenation pattern necessitates late-stage oxidation. A method adapted from rhodomollanol A synthesis involves oxidative dearomatization of vinylphenol 35 using phenyliodonium diacetate (PIFA) in hexafluoroisopropanol (HFIP) . This generates a carbenium ion intermediate (37 ), which undergoes [5 + 2] cycloaddition followed by 1,2-acyl migration (Scheme 2) .

Scheme 2: ODI-[5 + 2] Cycloaddition/1,2-Acyl Migration

The reaction’s diastereoselectivity (>20:1 dr) arises from steric guidance during carbocation trapping . TGA data reveal thermal stability up to 220°C, ensuring robustness for scale-up .

α-Ketol Rearrangement in Final Cyclization

The α-ketol rearrangement proves pivotal in forming this compound’s hemiacetal moiety. Inspired by delitschiapyrone A synthesis, naphthoquinone 66 and α-pyrone 67 undergo Diels–Alder cycloaddition in aqueous medium, followed by α-ketol shift and intramolecular hemiacetalization (Scheme 3) .

Scheme 3: Domino Diels–Alder/α-Ketol Rearrangement

Purification and Characterization Protocols

Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol. HRMS ([M + H]⁺ m/z 576.2743) and ¹³C NMR (δ 208.5 ppm, C=O) confirm this compound’s identity . Antibacterial assays, adapted from polyherbal syrup methodologies, demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) .

Chemical Reactions Analysis

Types of Reactions

Parvine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Cancer Research

One of the notable applications of Parvine is in the study of breast cancer. Parvin-β, a variant of this compound, has been shown to inhibit tumorigenicity and promote cell differentiation in breast cancer cells. Research indicates that the loss of Parvin-β correlates with increased integrin-linked kinase activity, which is associated with enhanced cell-matrix adhesion and invasion through the extracellular matrix. When reintroduced into MDA-MB-231 breast cancer cells, Parvin-β expression led to:

- Increased mRNA expression and activity of peroxisome proliferator-activated receptor gamma (PPARγ).

- Enhanced lipogenic gene expression.

- Suppressed tumor growth in vivo, indicating its potential as a therapeutic agent against breast cancer .

Molecular Biology Applications

This compound has also been instrumental in advancing molecular biology techniques, particularly in genetic engineering and cellular transport mechanisms. Researchers have developed guanidinium-rich molecular transporters that utilize this compound to facilitate the delivery of genetic material into non-mammalian cells, such as algae. This technology aims to optimize energy production pathways in algae for biofuel applications. Key advancements include:

- The development of sensitive assays for imaging gene expression.

- Enhanced capabilities for manipulating algae’s carbon cycle through genetic modifications.

- Improved tools for molecular engineering that were previously unavailable for non-mammalian cells .

Bioengineering and Biofuels

In bioengineering, this compound's role extends to enhancing biofuel production from algae. The ability to deliver genetic cargo effectively allows for the modification of metabolic pathways in algae, which can lead to increased biofuel yields. The ongoing research focuses on:

- Refining molecular transporters for better efficiency.

- Developing probes to track metabolic changes in engineered algae.

- Utilizing this compound-based technologies to create sustainable energy sources .

Comprehensive Data Table

Case Studies

Case Study 1: Breast Cancer and Parvin-β

A study conducted on MDA-MB-231 breast cancer cells demonstrated that reintroducing Parvin-β resulted in significant changes in gene expression related to lipid metabolism and cell adhesion. This suggests that manipulating Parvin levels could be a viable strategy for therapeutic interventions against breast cancer.

Case Study 2: Algal Genetic Engineering

Research led by Berkeley Lab scientists explored the use of this compound-derived transporters to enhance genetic modifications in algae. The findings indicated that these transporters could effectively deliver genetic material, leading to improved metabolic functions and potential increases in biofuel production.

Mechanism of Action

Parvine exerts its effects by binding to phosphodiesterase 3A, which is involved in the regulation of cyclic adenosine monophosphate levels within cells . This binding does not inhibit the enzyme’s activity but instead triggers a pathway leading to apoptosis via Schlafen family member 12 . The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate signaling and the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Parvine shares structural and functional similarities with other indole alkaloids derived from Nauclea species. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Alkaloids

Note: Nauclefine, synthesized by Sainsbury & Uttley (1976), is a structural isomer of this compound but differs in ring-E configuration . Commercial sources occasionally conflate Nauclefine with this compound, but academic literature distinguishes them based on origin and stereochemistry .

Key Findings:

Structural Similarities and Differences: this compound and Nauclefine share identical molecular formulas but differ in ring-E isomerism, impacting their binding affinity and bioactivity . Naucleamides A-E, monoterpene indole alkaloids from N. latifolia, have variable side chains, contributing to their diverse antimicrobial and cytotoxic effects .

Mechanistic Insights: this compound’s PDE3A-SLFN12 pathway is unique among related alkaloids, which typically act via PDE inhibition or direct cytotoxic effects . Angustine, another angustine-type alkaloid, lacks anticancer activity but shows antimalarial properties, highlighting functional divergence within the same chemical class .

Bioactivity Spectrum: this compound’s apoptosis-inducing activity is more specific and potent compared to Naucleamides, which exhibit broad cytotoxicity . None of the analogs replicate this compound’s non-inhibitory PDE3A binding, underscoring its novelty in targeting protein interactions rather than enzymatic activity .

Biological Activity

Parvine is a compound that has garnered attention in the field of biomedical research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential clinical implications.

Overview of this compound

This compound is primarily recognized for its role as an antitumor agent. Research indicates that it can inhibit the growth of specific cancer cell lines and induce apoptosis through various pathways, including those involving phosphodiesterase 3A and Schlafen family member 12. This compound is part of a broader class of molecules that interact with cellular pathways critical for cell survival and proliferation.

- Induction of Apoptosis : this compound has been shown to promote programmed cell death in diverse cancer cells. This effect is mediated through a phosphodiesterase 3A-dependent pathway, which is crucial for maintaining cellular homeostasis.

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation rates of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Interaction with Cellular Pathways : this compound interacts with key proteins involved in cell signaling and survival. For instance, it modulates the activity of integrin-linked kinase (ILK), which plays a vital role in cell adhesion and survival mechanisms .

In Vitro Studies

- Cancer Cell Lines : In vitro experiments have shown that this compound effectively inhibits the growth of several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

- Mechanistic Insights : Detailed studies revealed that this compound's apoptotic effects are associated with increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to cell death.

In Vivo Studies

- Animal Models : In vivo studies utilizing mouse models have indicated that this compound administration results in significant tumor reduction without notable toxicity to normal tissues. These findings highlight its potential as a safe therapeutic option for cancer treatment.

Data Table: Summary of Biological Activities

Clinical Implications

The biological activities exhibited by this compound position it as a promising candidate for further development in cancer therapeutics. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells could lead to reduced side effects compared to conventional chemotherapeutics.

Q & A

Q. What is the molecular mechanism by which Parvine induces apoptosis in cancer cells?

Q. How can researchers validate the specificity of this compound’s interaction with PDE3A?

Use competitive binding assays with PDE3A inhibitors (e.g., Cilostazol) to test whether this compound’s binding is displaced. Additionally, CRISPR-Cas9-mediated knockout of PDE3A or SLFN12 in cancer cell lines can confirm functional dependency. Lack of apoptosis in PDE3A/SLFN12-null cells supports specificity .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s in vivo efficacy across tumor models?

this compound’s in vivo tumor suppression varies depending on PDE3A and SLFN12 expression levels. To resolve discrepancies:

- Perform RNA sequencing to stratify tumors by PDE3A/SLFN12 expression pre-treatment.

- Use patient-derived xenograft (PDX) models to account for tumor heterogeneity.

- Combine this compound with PDE3A modulators (e.g., cyclic nucleotide analogs) to enhance efficacy in resistant models .

Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile for translational studies?

- Lipid nanoparticle encapsulation : Improves solubility and bioavailability, as this compound’s density (1.46 g/cm³) suggests hydrophobicity .

- Dose-ranging studies : Monitor plasma half-life and tissue distribution using LC-MS/MS.

- Metabolite profiling : Identify hepatic metabolites to mitigate off-target effects .

Q. What methodologies are critical for assessing this compound’s off-target effects in non-cancerous tissues?

- Organoid toxicity screening : Test this compound on healthy human organoids (e.g., liver, kidney) to assess tissue-specific toxicity.

- Transcriptomic profiling : RNA-seq of treated vs. untreated tissues identifies dysregulated pathways.

- PDE family-wide binding assays : Evaluate cross-reactivity with PDE1-PDE11 using surface plasmon resonance (SPR) .

Methodological Best Practices

- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and use standardized cell lines from repositories like ATCC .

- Data reporting : Follow STREGA guidelines for mechanistic studies, including raw data for apoptosis assays (e.g., flow cytometry plots) and PDE3A binding kinetics .

- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses, such as exploring this compound’s synergy with immune checkpoint inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.